2,2-Diethylcyclopropanecarboxylic acid
Overview
Description
2,2-Diethylcyclopropanecarboxylic acid is an organic compound with the molecular formula C8H14O2. It is a cyclopropane derivative, characterized by the presence of two ethyl groups attached to the cyclopropane ring and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
2,2-Diethylcyclopropanecarboxylic acid is a synthetic type II pyrethroid insecticide . Its primary targets are the nerve cell membranes, specifically the sodium channels .
Mode of Action
The compound acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
The compound is metabolized by esterase, which catalyzes the hydrolysis of the ester bond to metabolite 3-(2-chloro-3,3,3-trifluoroprop1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), and 4-hydroxy-3-phenoxybenzoic acid (4-OH-3-PBA) . The metabolites CFMP and 3-PBA accumulate in the liver tissues and are significantly correlated with the indexes of oxidative stress, redox status, and inflammatory markers .
Pharmacokinetics
The enzymatic preparation of S-(+)-DMCPA from 2,2-dimethylcyclopropane carboxylate (DMCPE) has been studied . The maximum yield and enantiomeric excess of ®-2, 2-dimethylcyclopropanecarboxylic acid were 49.5% and >99%, respectively . This indicates that the compound has good bioavailability.
Result of Action
The compound’s action results in hepatic damage due to increased oxidative stress and inflammation under the condition of acute and subchronic exposure to lambda-cyhalothrin . The levels of tumor necrosis factor-α (TNF-α) and interleukin (IL-6 and IL-1β) gene expressions were significantly increased in the liver of exposed rats compared to controls .
Biochemical Analysis
Biochemical Properties
It is known that carboxylic acids can participate in various biochemical reactions, such as esterification and decarboxylation
Cellular Effects
Carboxylic acids can influence cell function by participating in various cellular processes, such as energy production and lipid metabolism
Molecular Mechanism
Carboxylic acids can interact with biomolecules through hydrogen bonding and electrostatic interactions
Temporal Effects in Laboratory Settings
Carboxylic acids are generally stable and do not readily degrade
Dosage Effects in Animal Models
Carboxylic acids can have varying effects at different dosages, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Carboxylic acids can participate in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
Carboxylic acids can interact with transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Carboxylic acids can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethylcyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent, such as ethylmagnesium bromide, reacts with carbon dioxide to form the corresponding carboxylic acid . The reaction is typically carried out by bubbling dry CO2 gas through a solution of the Grignard reagent in anhydrous ether, followed by acidification to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, enzymatic methods, such as the use of modified Novozyme 435, have been explored for the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate to produce optically pure this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of acyl chlorides and other substituted derivatives
Scientific Research Applications
2,2-Diethylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new synthetic methodologies and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylcyclopropanecarboxylic acid (MCA)
- Cyclopropanecarboxylic acid (CCA)
Comparison
2,2-Diethylcyclopropanecarboxylic acid is unique due to the presence of two ethyl groups on the cyclopropane ring, which can influence its steric and electronic properties. This makes it distinct from similar compounds like 2-Methylcyclopropanecarboxylic acid and Cyclopropanecarboxylic acid, which have different substituents and, consequently, different reactivity and applications.
Properties
IUPAC Name |
2,2-diethylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-8(4-2)5-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIHKNHVJCKLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1C(=O)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293802 | |
Record name | 2,2-diethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108420-15-1 | |
Record name | 2,2-diethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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